molecular formula C15H29NO5 B3039596 tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1212360-70-7

tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B3039596
CAS No.: 1212360-70-7
M. Wt: 303.39 g/mol
InChI Key: IWAWSJXEVHALDS-LBPRGKRZSA-N
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Description

tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a hydroxymethyl group at the 2(S)-position and diethoxy substituents at the 4,4-positions. This compound is structurally related to the formyl analog, (S)-tert-butyl 4,4-diethoxy-2-formylpiperidine-1-carboxylate (CAS 1212152-15-2, C₁₅H₂₇NO₅, MW 301.38), but replaces the formyl group with a hydroxymethyl (-CH₂OH) moiety . The molecular formula of the target compound is inferred as C₁₅H₂₉NO₅ (MW ~303.4), with the hydroxymethyl group enhancing hydrogen-bonding capacity compared to the formyl precursor.

The tert-butyl carbamate (Boc) group provides steric protection for the piperidine nitrogen, while the diethoxy groups introduce hydrolytic stability and lipophilicity.

Properties

IUPAC Name

tert-butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO5/c1-6-19-15(20-7-2)8-9-16(12(10-15)11-17)13(18)21-14(3,4)5/h12,17H,6-11H2,1-5H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAWSJXEVHALDS-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(C(C1)CO)C(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1(CCN([C@@H](C1)CO)C(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of ethoxy groups and the hydroxymethyl group through a series of reactions. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce a simpler piperidine derivative.

Scientific Research Applications

tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name CAS Molecular Formula Substituents Key Features
tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate N/A C₁₅H₂₉NO₅ 4,4-diethoxy; 2(S)-hydroxymethyl High lipophilicity (diethoxy), chiral hydroxymethyl
(S)-tert-Butyl 4,4-diethoxy-2-formylpiperidine-1-carboxylate 1212152-15-2 C₁₅H₂₇NO₅ 4,4-diethoxy; 2(S)-formyl Reactive formyl group; precursor for hydroxymethyl derivative
tert-Butyl (S)-2-(hydroxymethyl)piperidine-1-carboxylate 134441-93-3 C₁₁H₂₁NO₃ 2(S)-hydroxymethyl Smaller, lacks diethoxy groups; higher polarity
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 156185-63-6 C₁₃H₂₅NO₃ 4-(3-hydroxypropyl) Flexible hydroxypropyl chain; moderate lipophilicity
tert-Butyl [4,4'-bipiperidine]-1-carboxylate 171049-35-7 C₁₆H₂₈N₂O₂ Bipiperidine core Rigid bipiperidine structure; potential for dimeric interactions

Key Observations:

Substituent Effects: The diethoxy groups in the target compound enhance lipophilicity (logP ~2.5–3.0 estimated) compared to simpler analogs like the hydroxymethyl derivative (C₁₁H₂₁NO₃, logP ~1.2) . This improves membrane permeability but may reduce aqueous solubility. The hydroxymethyl group at the 2(S)-position enables hydrogen bonding, distinguishing it from the formyl analog (CAS 1212152-15-2), which is more reactive but less stable .

Stereochemical Considerations: The 2(S)-configuration is critical for chiral recognition in drug synthesis, contrasting with non-chiral analogs like tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (similarity score 0.98 in ) .

Synthetic Utility :

  • The target compound may be synthesized via reduction of the formyl group in (S)-tert-butyl 4,4-diethoxy-2-formylpiperidine-1-carboxylate (), analogous to procedures using sec-butyllithium ().
  • Compared to tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (synthesized via hydroxide-mediated reactions, ), the diethoxy groups require milder conditions to avoid hydrolysis.

Table 2: Bioavailability and Stability Metrics

Compound BBB Permeability* CYP Inhibition Aqueous Solubility (mg/mL) Hydrolytic Stability
Target Compound Moderate (predicted) Low <0.1 (estimated) High (diethoxy groups resist hydrolysis)
tert-Butyl (S)-2-(hydroxymethyl)piperidine-1-carboxylate High Low ~0.5 Moderate (Boc group labile under acidic conditions)
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate Low Moderate ~1.2 Moderate

*BBB = Blood-brain barrier

Key Findings:

  • The diethoxy groups in the target compound likely delay metabolic degradation compared to hydroxypropyl or hydroxymethyl analogs, extending half-life in vivo.
  • The Boc group’s lability under acidic conditions is a shared limitation across all tert-butyl carbamates .

Biological Activity

tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate is a complex organic compound belonging to the class of piperidine derivatives. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals. Its unique structure, which includes a tert-butyl group and two ethoxy groups, positions it as a candidate for various biological evaluations.

  • Molecular Formula : C15H29NO5
  • Molecular Weight : 303.39 g/mol
  • CAS Number : 1212360-70-7

The compound's structure features a piperidine ring that is crucial for its biological activity. The hydroxymethyl group is particularly significant as it can participate in hydrogen bonding and enhance interactions with biological targets.

Synthesis and Production

The synthesis of this compound typically involves:

  • Protection of the piperidine nitrogen with a tert-butyl group.
  • Introduction of ethoxy groups through nucleophilic substitution.
  • Addition of the hydroxymethyl group using strong bases like sodium hydride in solvents such as tetrahydrofuran (THF) .

Industrial production may utilize batch or continuous flow processes optimized for yield and purity, employing advanced purification techniques like chromatography.

Case Studies and Research Findings

  • Antitumor Activity : A study focusing on piperidine derivatives demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against T-cell malignancies .
  • Enzyme Inhibition : Research indicates that compounds structurally related to this compound can act as inhibitors for enzymes like purine nucleoside phosphorylase (PNP), which is relevant in treating T-cell malignancies . The selectivity and potency of these inhibitors highlight the potential therapeutic applications of this class of compounds.
  • Pharmacokinetic Profiling : Preliminary pharmacokinetic studies have suggested favorable absorption and distribution characteristics for similar piperidine derivatives, making them suitable candidates for further development .

Data Table: Summary of Biological Activities

Biological ActivityReference
Antimicrobial Effects
Cytotoxicity against cancer cell lines
Enzyme inhibition (e.g., PNP)
Favorable pharmacokinetics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 2
tert-Butyl (2S)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate

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